Cas no 20848-83-3 (4H-1-Benzothiopyran-4-one, 2,3-dimethyl-)

4H-1-Benzothiopyran-4-one, 2,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzothiopyran-4-one, 2,3-dimethyl-
- SCHEMBL10330425
- 2,3-DIMETHYLTHIOCHROMONE
- DTXSID801347310
- 2-Trideutromethyl-3-methylthiochromone
- 2,3-Dimethyl-4H-thiochromen-4-one
- Q63409600
- 20848-83-3
-
- Inchi: InChI=1S/C11H10OS/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3
- InChI Key: MBMJRWSFDYUTRL-UHFFFAOYSA-N
- SMILES: CC1=C(SC2=CC=CC=C2C1=O)C
Computed Properties
- Exact Mass: 190.04523611g/mol
- Monoisotopic Mass: 190.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.4Ų
4H-1-Benzothiopyran-4-one, 2,3-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-55261219-1.0g |
2,3-dimethyl-4H-thiochromen-4-one |
20848-83-3 | 95% | 1.0g |
$0.0 | 2023-02-03 |
4H-1-Benzothiopyran-4-one, 2,3-dimethyl- Related Literature
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Additional information on 4H-1-Benzothiopyran-4-one, 2,3-dimethyl-
Comprehensive Overview of 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- (CAS No. 20848-83-3): Properties, Applications, and Industry Insights
The compound 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- (CAS No. 20848-83-3) is a specialized organic molecule belonging to the benzothiopyranone family. Its unique structure, featuring a sulfur-containing heterocyclic core with methyl substitutions at the 2 and 3 positions, makes it a subject of interest in pharmaceutical and material science research. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing trending queries such as "sustainable synthesis of benzothiopyranones" and "bioactive derivatives of 2,3-dimethyl-4H-1-benzothiopyran-4-one."
From a structural perspective, 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- exhibits a planar aromatic system with a thiopyran ring fused to a benzene moiety. The methyl groups at positions 2 and 3 influence its electronic distribution, enhancing its reactivity in nucleophilic substitutions. Researchers have explored its role as a precursor for fluorescent dyes and photoactive materials, aligning with the growing demand for organic optoelectronic compounds in solar cell technologies. Recent studies highlight its potential in designing low-cost organic semiconductors, a topic frequently searched in academic databases.
In pharmaceutical contexts, derivatives of 2,3-dimethyl-4H-1-benzothiopyran-4-one have shown promise as scaffolds for enzyme inhibitors, particularly in targeting inflammatory pathways. This aligns with the surge in searches for "anti-inflammatory heterocyclic compounds" and "small molecule drug discovery." The compound’s ability to undergo regioselective functionalization allows medicinal chemists to optimize bioactivity, addressing industry demands for highly selective therapeutic agents with minimal off-target effects.
Environmental considerations are also paramount. The synthesis of CAS 20848-83-3 has evolved to incorporate green chemistry principles, such as solvent-free reactions and catalytic methods, responding to queries like "eco-friendly synthesis of sulfur heterocycles." These advancements reduce waste generation and energy consumption, making the compound more attractive for industrial-scale production under stringent regulatory frameworks.
Analytical techniques for characterizing 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- include HPLC-MS and NMR spectroscopy, which are critical for quality control in commercial batches. The compound’s stability under varying pH conditions has been investigated, addressing common concerns about "storage stability of benzothiopyranones" in logistics forums. Such data ensures reliable performance in end-use applications, from agrochemical formulations to polymeric additives.
Market trends indicate rising interest in CAS 20848-83-3 due to its versatility. Patent analyses reveal applications in OLED materials and corrosion inhibitors, topics frequently queried in technical whitepapers. Furthermore, collaborations between academia and industry aim to explore its use in biodegradable polymers, tapping into the global push for sustainable materials.
In conclusion, 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- represents a multifaceted compound with expanding relevance across scientific disciplines. By integrating cutting-edge research with real-world applications, this overview caters to professionals seeking actionable insights while optimizing content for search terms like "benzothiopyranone derivatives 2024" and "industrial uses of 20848-83-3." Its adaptability ensures continued exploration in both established and emerging fields.
20848-83-3 (4H-1-Benzothiopyran-4-one, 2,3-dimethyl-) Related Products
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)




